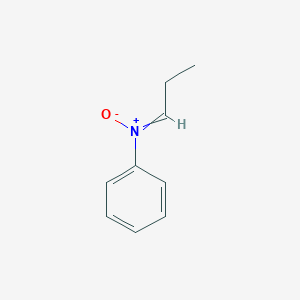

N-Phenylpropan-1-imine N-oxide

Description

Structure

3D Structure

Properties

CAS No. |

120759-32-2 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

N-phenylpropan-1-imine oxide |

InChI |

InChI=1S/C9H11NO/c1-2-8-10(11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |

InChI Key |

QIVGSVJURLJUQG-UHFFFAOYSA-N |

Canonical SMILES |

CCC=[N+](C1=CC=CC=C1)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for N Phenylpropan 1 Imine N Oxide and Analogs

Synthesis of N-Phenylpropan-1-imine Precursors

The formation of the imine precursor, N-phenylpropan-1-imine, is a critical first step. This can be achieved through two primary pathways: condensation reactions and reductive amination.

Condensation Reactions for Imine Formation

The most direct route to N-phenylpropan-1-imine is the condensation reaction between propanal (propionaldehyde) and aniline (B41778). masterorganicchemistry.com This reaction involves the nucleophilic attack of the primary amine (aniline) on the carbonyl carbon of the aldehyde (propanal), followed by the elimination of a water molecule to form the C=N double bond characteristic of an imine. masterorganicchemistry.comaskfilo.com

The reaction is typically reversible, and to drive it towards the formation of the imine product, it is often necessary to remove the water as it is formed. masterorganicchemistry.com This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous sodium sulfate (B86663) or molecular sieves. operachem.com The reaction can be catalyzed by acids, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine. masterorganicchemistry.com

Various conditions have been reported for imine synthesis. For instance, some procedures involve simply dissolving the aldehyde and amine in a solvent like diethyl ether and stirring with a drying agent. operachem.com Others may require heating under reflux. operachem.com Microwave irradiation in the absence of a solvent has also been shown to be an efficient method for the synthesis of imines from aldehydes and non-volatile amines. organic-chemistry.org Organocatalysts, such as pyrrolidine, can facilitate imine formation under mild, acid- and metal-free conditions. organic-chemistry.org

A study on the synthesis of quinolines from aniline and propanol (B110389) proposed N-phenylpropan-1-imine as a key intermediate, suggesting its formation under the reaction conditions. rsc.orgrsc.orgresearchgate.net

Reductive Amination Pathways to Imine Intermediates

Reductive amination is a versatile method for synthesizing amines from aldehydes or ketones. cengage.com.au While the final product of reductive amination is an amine, the reaction proceeds through an imine intermediate. cengage.com.au In the context of synthesizing N-phenylpropan-1-imine, this pathway involves the reaction of propanal with aniline to form the imine in situ, which is then immediately reduced.

However, for the specific purpose of isolating the imine, the reductive step would be omitted. The initial condensation part of the reductive amination sequence is identical to the direct condensation method described above. The process typically involves the addition of an amine to an aldehyde or ketone to form an imine, which is then reduced to an amine. cengage.com.au

For example, the commercial preparation of amphetamine involves the reductive amination of 1-phenylpropan-2-one with ammonia, where an imine is formed as an intermediate. cengage.com.au Similarly, reductive amination of different aldehydes and nitroaromatics can lead to the formation of the corresponding imines. researchgate.net

N-Oxidation Protocols for N-Phenylpropan-1-imine N-Oxide Generation

Once the N-phenylpropan-1-imine precursor is obtained, the next step is its oxidation to the corresponding nitrone, this compound. chemsrc.com Nitrones are N-oxides of imines and are valuable synthetic intermediates. thieme-connect.de

Direct Oxidation of Imine Precursors

The direct oxidation of imines is a common method for synthesizing nitrones. rsc.orgrsc.org Various oxidizing agents can be employed for this transformation.

One widely used reagent is meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgrsc.org The oxidation of N-alkyl imines with m-CPBA to yield nitrones is influenced by several factors, including the substituents on the imine, the solvent, and steric effects. rsc.orgrsc.org For instance, the presence of C-aryl substituents and the use of non-hydroxylic solvents can facilitate the reaction. rsc.org The mechanism of oxidation with m-CPBA is thought to involve a direct oxygen transfer to the imine nitrogen. nih.govchemrxiv.org

Dimethyldioxirane (DMD) is another effective oxidant for converting N-alkyl imines to nitrones, often without the formation of oxaziridine (B8769555) byproducts. rsc.org

Catalytic Oxidation Methods for Nitrone Formation

Catalytic methods for the oxidation of imines to nitrones offer several advantages, including higher efficiency, milder reaction conditions, and improved sustainability. organic-chemistry.orgacs.org

A significant breakthrough in this area was the development of a catalytic system using methyltrioxorhenium (MTO) as the catalyst and urea (B33335) hydrogen peroxide (UHP) as the stoichiometric oxidant. organic-chemistry.orgacs.orgmdpi.com This method provides a general, high-yielding, and environmentally friendly procedure for the chemoselective conversion of imines to nitrones in methanol (B129727) at room temperature. organic-chemistry.orgacs.orgmdpi.com This system is notable for its selectivity, avoiding the formation of oxaziridines and other byproducts. organic-chemistry.org The mechanism is suggested to involve the direct N-oxidation of the imine by the active peroxorhenium catalyst. acs.org

One-pot procedures have also been developed where the imine is formed in situ from the corresponding aldehyde and primary amine, followed by MTO-catalyzed oxidation to the nitrone. researchgate.net This approach further enhances the sustainability and practicality of the synthesis. researchgate.net

The choice of solvent can be crucial in these catalytic oxidations. For instance, using methanol as the solvent with the MTO/UHP system generally yields nitrones as the exclusive products, whereas using an ionic liquid like [bmim]BF4 can lead to different products. mdpi.com

Advanced Synthetic Routes to Nitrone Structures

Beyond the direct oxidation of pre-formed imines, other advanced strategies for synthesizing nitrones have been developed. These routes often offer novel reactivity and access to a broader range of nitrone structures.

One such approach involves the postsynthetic transformation of imine linkages within covalent organic frameworks (COFs) to nitrone linkages using m-CPBA. nih.govchemrxiv.org This demonstrates the feasibility of solid-state conversions to nitrone structures.

Another innovative method is the dienamine-catalyzed redox reaction to introduce nitrone functionality directly onto aldehyde substrates. acs.org This organocatalytic approach proceeds through a unique mechanism where an enal is oxidized to a γ-nitrone. acs.org

Furthermore, recent research has explored the synthesis of chiral nitrones from structurally chiral cyclic imines. nih.govacs.orgacs.org This method not only provides access to chiral nitrones but has also been shown to lead to the formation of nitroalkanes through the cleavage of the C=N bond of the nitrone intermediate. nih.govacs.orgacs.org

Transition metal-catalyzed reactions also represent an advanced avenue for nitrone synthesis and functionalization. For example, Rh(III)-catalyzed C-H activation of nitrones has been utilized in reactions with alkylidenecyclopropanes to construct complex bridged isoxazolidines. snnu.edu.cn

These advanced methodologies highlight the ongoing development in the field, providing chemists with a diverse toolbox for the synthesis of nitrones like this compound and its analogs for various applications in organic synthesis. acs.orgnih.gov

Rhodium and Palladium-Catalyzed Cyclization Approaches for Heterocyclic N-Oxides

While the direct rhodium or palladium-catalyzed synthesis of simple acyclic nitrones like this compound is not extensively documented, the principles of such catalytic systems are well-established in the synthesis of more complex, cyclic N-oxide analogs. These methodologies often rely on C-H activation and subsequent cyclization, providing a powerful tool for the construction of diverse heterocyclic scaffolds.

Rhodium-Catalyzed Syntheses:

Rhodium(III) catalysis has emerged as a robust method for the synthesis of various heterocyclic N-oxides. These reactions typically proceed via a C-H activation mechanism, where a directing group guides the catalyst to a specific C-H bond for functionalization. For instance, the rhodium(III)-catalyzed oxidative annulation of aryl oximes with propargyl alcohols provides an efficient and regioselective route to functionalized isoquinoline (B145761) N-oxides. csic.es This transformation is notable for its use of readily available starting materials and its tolerance of a wide range of functional groups, delivering products in moderate to excellent yields. csic.esresearchgate.net

Another significant application of rhodium catalysis is the [4+1] spiroannulation of oximes with 1-diazonaphthelen-2(1H)-ones, which leads to the formation of spirocyclic isoindole N-oxides. frontiersin.org This method integrates C-H activation and dearomatization in a single step. Similarly, indazole N-oxides can be synthesized through a rhodium(III)-catalyzed C-H activation and cyclization of N-nitrosoanilines with sulfoxonium ylides.

The chemo-, regio-, and enantioselective rhodium-catalyzed addition of oximes to allenes has been reported as an atom-economic method for constructing branched allylic nitrones with high enantioselectivity. rsc.org This approach highlights the versatility of rhodium catalysis in forming C-N bonds selectively over C-O bonds.

Table 1: Examples of Rhodium-Catalyzed Synthesis of Heterocyclic N-Oxides

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

| Aryl oxime, Propargyl alcohol | [RhCpCl₂]₂, AgSbF₆ | Isoquinoline N-oxide | up to 92 | csic.es |

| Oxime, 1-Diazonaphthelen-2(1H)-one | [RhCpCl₂]₂, AgSbF₆ | Spirocyclic isoindole N-oxide | Not specified | frontiersin.org |

| N-Nitrosoaniline, Sulfoxonium ylide | [RhCp*Cl₂]₂, AgSbF₆ | Indazole N-oxide | Moderate to good | Not specified |

| Oxime, Allene | Rh(I)/Josiphos | Allylic nitrone | Good to quantitative | rsc.org |

Palladium-Catalyzed Syntheses:

Palladium catalysis has also been extensively utilized in the synthesis of heterocyclic N-oxides. A notable example is the palladium-catalyzed intramolecular C-H functionalization of aldonitrones bearing a 2-bromoarylmethyl group on the nitrogen atom. This reaction, which is facilitated by the presence of pivalic acid, yields various disubstituted isoindole N-oxides.

Furthermore, palladium catalysis is effective in the synthesis of 3,4-dihydroisoquinoline (B110456) N-oxides through the intramolecular cyclization of 2-alkylbenzaldoximes. This method provides an alternative to traditional, often harsh, synthetic routes to these pharmacologically relevant scaffolds.

A palladium-catalyzed approach has also been developed for the synthesis of four-membered ring ketonitrones derived from benzocyclobutenone. icm.edu.pl This is achieved through the C(sp²)-H functionalization of bromoaryl aldonitrones. icm.edu.pl The resulting strained ketonitrones are valuable intermediates for constructing polycyclic nitrogen-containing compounds. icm.edu.pl Additionally, palladium-catalyzed C-H alkenylation of C-aryl N-t-butyl nitrones has been shown to produce ortho-alkenylated benzamide (B126) derivatives. researchgate.net

Table 2: Examples of Palladium-Catalyzed Synthesis of Heterocyclic N-Oxides

| Starting Materials | Catalyst System | Product Type | Yield (%) | Reference |

| N-(2-bromoarylmethyl) aldonitrone | Pd(PPh₃)₄, Pivalic acid | Isoindole N-oxide | Good | Not specified |

| 2-Alkylbenzaldoxime | Palladium catalyst | 3,4-Dihydroisoquinoline N-oxide | Moderate to high | Not specified |

| Bromoaryl aldonitrone | Palladium catalyst | Benzocyclobutenone-derived ketonitrone | Not specified | icm.edu.pl |

| C-aryl N-t-butyl nitrone, Ethyl acrylate | Palladium catalyst | ortho-Alkenylated benzamide | Not specified | researchgate.net |

Multi-Component Reactions for N-Oxide Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single pot. While specific MCRs for the direct synthesis of this compound are not prevalent, the in-situ generation of nitrones within MCR cascades is a well-established strategy for the synthesis of various heterocyclic systems.

A common method for the synthesis of acyclic nitrones, including this compound, is the condensation of an aldehyde with an N-substituted hydroxylamine. isca.meias.ac.innih.gov For this compound, this involves the reaction of propionaldehyde (B47417) with N-phenylhydroxylamine. beilstein-journals.org This fundamental reaction can be integrated into MCRs.

For example, the copper-catalyzed three-component reaction of a sulfonyl azide, an alkyne, and a nitrone leads to the formation of highly substituted imidazolidin-4-ones. In some MCRs, the nitrone is generated in situ. A notable example is the dehydrative creation of C,N-diphenylnitrone from benzaldehyde (B42025) and phenylhydroxylamine in the presence of sodium dodecyl sulfate (SDS) micelles, which then participates in a subsequent Kinugasa reaction to form β-lactams. frontiersin.org

The synthesis of five-membered cyclic nitrones has been achieved through a multi-component domino reaction of 2,2-dimethylpenta-3,4-dienal oxime with aldehydes and primary alcohols. This approach provides direct access to 2,5-substituted five-membered cyclic nitrones in a single synthetic step.

Furthermore, an aerobic copper-catalyzed multi-component reaction of aldehydes and aryl hydrazines has been developed for the synthesis of N′,N′-diaryl acylhydrazines. rsc.org While not directly producing a nitrone, this demonstrates the power of MCRs in forming complex nitrogen-containing structures from simple precursors.

Table 3: Examples of Multi-Component Reactions Involving Nitrones

| Reaction Type | Starting Materials | Product Type | Catalyst/Conditions | Reference |

| Condensation/Kinugasa Reaction | Benzaldehyde, Phenylhydroxylamine, Alkyne | β-Lactam | SDS micelles | frontiersin.org |

| Domino Reaction | 2,2-Dimethylpenta-3,4-dienal oxime, Aldehyde, Primary alcohol | 2,5-Substituted five-membered cyclic nitrone | Not specified | Not specified |

| Cycloaddition/Rearrangement | Sulfonyl azide, Alkyne, Nitrone | Imidazolidin-4-one | Copper(I) | Not specified |

| Aerobic C-N Coupling | Aldehyde, Aryl hydrazine (B178648) | N′,N′-Diaryl acylhydrazine | Copper catalyst, Air | rsc.org |

Reaction Pathways and Mechanistic Investigations of N Phenylpropan 1 Imine N Oxide

Intramolecular Transformations: The Cope Elimination Reaction

The Cope elimination is a thermally induced intramolecular reaction of N-oxides that results in the formation of an alkene and a hydroxylamine. organic-chemistry.orgwikipedia.org This reaction is a type of pericyclic reaction, specifically a syn-elimination, that proceeds through a five-membered cyclic transition state. organic-chemistry.orgwikipedia.orgorgoreview.com

Mechanistic Analysis of N-Oxide Pyrolysis

The pyrolysis of N-oxides, such as N-Phenylpropan-1-imine N-oxide, initiates the Cope elimination. The reaction is concerted, meaning bond-breaking and bond-forming occur in a single step. orgoreview.com The N-oxide functional group acts as an internal base, abstracting a proton from the β-carbon. orgoreview.comchemistrysteps.com This process involves a five-membered cyclic transition state where six electrons are reorganized. organic-chemistry.org Computational studies suggest that the Cope elimination is a slightly dissymmetric and nonsynchronous process, with the hydrogen transfer occurring slightly ahead of the other bond reorganizations. organic-chemistry.org

The reaction rate is highly sensitive to the solvent used. A significant rate increase, by as much as a million-fold, is observed when transitioning from protic to aprotic solvents. nrochemistry.com Even within aprotic solvents, increasing polarity can decrease the reaction rate. nrochemistry.com For some N-oxides, the Cope elimination can even occur spontaneously at room temperature in polar aprotic solvents like DMSO. nrochemistry.com

| Factor | Effect on Cope Elimination |

| Solvent | Aprotic solvents significantly accelerate the reaction rate compared to protic solvents. nrochemistry.com |

| Temperature | The reaction is thermally induced, typically requiring heat. wikipedia.orgnrochemistry.com |

| Substituents | Electron-withdrawing groups at the β-position can increase the reaction rate. organic-chemistry.org |

Stereochemical Aspects of Cope Elimination

A defining feature of the Cope elimination is its syn-stereoselectivity. orgoreview.comchemistrysteps.com The reaction proceeds through a planar, five-membered transition state, which requires the β-hydrogen and the N-oxide leaving group to be in a syn-periplanar orientation. organic-chemistry.orgchemistrysteps.com This is in contrast to many other elimination reactions, such as the E2 elimination of alkyl halides, which typically proceed through an anti-periplanar transition state. orgoreview.comchemistrysteps.com

This stereochemical requirement dictates the regioselectivity of the elimination. The sterically demanding N-oxide group preferentially abstracts the most accessible syn-β-hydrogen, often leading to the formation of the less substituted alkene, a characteristic known as Hofmann-type elimination. organic-chemistry.orgorgoreview.com However, the primary determinant of the product is the ability of a β-hydrogen to adopt the necessary syn conformation for the cyclic transition state to form. chemistrysteps.com

Rearrangement Reactions: The Polonovski Reaction and its Derivatives

The Polonovski reaction is a rearrangement of tertiary amine N-oxides, including nitrones like this compound, that is typically initiated by an acylating agent such as acetic anhydride (B1165640) or trifluoroacetic anhydride. organicreactions.orgnumberanalytics.com This reaction serves as a method for the N-demethylation of tertiary amines and the formation of various nitrogen-containing compounds. organicreactions.orgchemistry-reaction.com

Iminium Ion Intermediate Formation and Subsequent Transformations

The central feature of the Polonovski reaction is the conversion of the N-oxide to an iminium ion intermediate. organicreactions.org The reaction begins with the acylation of the N-oxide oxygen by the anhydride, forming an N-acyloxyammonium salt. This intermediate is then deprotonated at the α-carbon by a base, often the acetate (B1210297) or trifluoroacetate (B77799) anion, leading to the formation of the iminium ion and the corresponding carboxylic acid. dokumen.pub

The mechanism for the formation of the imine from the O-acylimonium salt is believed to be an E2-type elimination. chemistry-reaction.com Depending on the reaction conditions and the structure of the substrate, the iminium ion can be the final product or it can undergo further transformations to yield enamines, or be hydrolyzed to form a secondary amine and an aldehyde. organicreactions.org The use of trifluoroacetic anhydride has been a significant development, as it often allows the reaction to be stopped at the iminium ion stage. organicreactions.org

Cycloaddition Reactions of the Nitrone Moiety

Nitrones, such as this compound, are 1,3-dipoles and can readily participate in [3+2] dipolar cycloaddition reactions with various unsaturated substrates. sci-rad.comchim.it These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. sci-rad.com

[3+2] Dipolar Cycloaddition Reactions with Unsaturated Substrates

In a [3+2] cycloaddition, the nitrone (the three-atom component) reacts with a dipolarophile (the two-atom component), which is typically an alkene or alkyne, to form a five-membered heterocyclic ring. sci-rad.com In the case of this compound reacting with an alkene, the product would be a substituted isoxazolidine (B1194047). chim.it

These reactions are known for their high degree of regio- and stereoselectivity. sci-rad.com The mechanism is generally considered to be a concerted process, where the new sigma bonds are formed from the π-electrons of the reactants in a single step, proceeding through a cyclic transition state. sci-rad.com However, some studies suggest that the process is a sequence of different-typed changes rather than a simple pericyclic electron flux. sci-rad.com The versatility of the nitrone moiety allows for its use in the synthesis of a wide variety of complex molecules, including 1,2-diamines through reactions with silyl-protected imines. nih.gov The reaction can be catalyzed, for instance by copper complexes, to achieve high yields and stereoselectivity. chemrxiv.org

| Reactant | Product of [3+2] Cycloaddition with this compound |

| Alkene | Isoxazolidine |

| Alkyne | Isoxazoline |

| Isocyanate | Oxa-2,4-diazole derivative |

Regioselectivity and Stereoselectivity in Nitrone Cycloadditions

The 1,3-dipolar cycloaddition is a cornerstone reaction for nitrones, providing a powerful method for constructing five-membered heterocyclic rings. rsc.orgwikipedia.org For this compound, a typical acyclic nitrone, its reaction with various dipolarophiles (e.g., alkenes, alkynes) is governed by principles of regioselectivity and stereoselectivity. wikipedia.orgorganic-chemistry.org

Regioselectivity: The regiochemical outcome of the cycloaddition is primarily controlled by the electronic properties of the reactants, as explained by Frontier Molecular Orbital (FMO) theory. chemistry-chemists.commdpi.com The reaction involves the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. For nitrones like this compound, cycloadditions can be classified based on which orbital pair has the smaller energy gap:

Type I: The nitrone's HOMO interacts with the dipolarophile's LUMO. This is common when reacting with electron-deficient alkenes.

Type II: The energy gaps for both HOMO(nitrone)-LUMO(alkene) and HOMO(alkene)-LUMO(nitrone) interactions are similar.

Type III: The nitrone's LUMO interacts with the dipolarophile's HOMO, typical for reactions with electron-rich alkenes.

The substitution pattern on both the nitrone and the dipolarophile dictates the dominant FMO interaction, thereby determining which regioisomer is formed. Steric effects can also influence the outcome, favoring the less hindered product. wikipedia.orgresearchgate.net For instance, the reaction of this compound with a terminal alkene generally leads to the formation of a specific isoxazolidine regioisomer based on these electronic and steric factors.

Stereoselectivity: 1,3-dipolar cycloadditions are typically concerted, pericyclic reactions that proceed through a suprafacial pathway. organic-chemistry.org This means that the stereochemistry of the dipolarophile is retained in the final cycloadduct. For example, the cycloaddition with a (Z)-alkene will produce a cis-substituted isoxazolidine, while reaction with an (E)-alkene yields the trans-substituted product. This stereospecificity is a highly valuable feature for the synthesis of complex, stereochemically defined molecules. rsc.org

| Dipolarophile | Dominant FMO Interaction Type | Expected Regio/Stereo Outcome |

|---|---|---|

| Styrene (Electron-rich) | Type III (HOMOalkene-LUMOnitrone) | Formation of 5-phenylisoxazolidine derivatives. |

| Methyl Acrylate (Electron-deficient) | Type I (HOMOnitrone-LUMOalkene) | Formation of 4-carbomethoxyisoxazolidine derivatives. |

| (E)-Stilbene | Concerted, Suprafacial | Trans-substituted isoxazolidine product. |

| (Z)-Stilbene | Concerted, Suprafacial | Cis-substituted isoxazolidine product. |

Reduction and Deoxygenation Reactions of N-Oxides

The N-oxide functionality in this compound can be removed through various deoxygenation methods to yield the corresponding imine, N-phenylpropan-1-imine.

Catalytic and Stoichiometric Deoxygenation Methodologies

A range of chemical reagents can achieve the deoxygenation of nitrones. These methods can be either stoichiometric or catalytic and are selected based on substrate tolerance and desired reaction conditions.

Catalytic Methods: Transition metal catalysts offer efficient and mild conditions for deoxygenation.

Copper-based systems: Copper(I) iodide with zinc powder in ethanol (B145695) is an effective system for deoxygenating nitrones to imines. sci-hub.se More advanced methods use copper catalysts to facilitate oxygen atom transfer to a sacrificial acceptor, such as a diazo compound, under mild conditions. researchgate.net Lewis acids like copper(II) triflate (Cu(OTf)₂) have also been reported as effective catalysts for the deoxygenation of N-arylnitrones. organic-chemistry.org

Manganese and Nickel Catalysis: While often used for more robust reductions like those of amides, earth-abundant metal catalysts like manganese and nickel are being developed for deoxygenation reactions. acs.orgresearchgate.net For example, nickel-catalyzed deoxygenative coupling of hydrazones, derived in situ from carbonyls, points to the potential for similar transformations involving the N-O bond. researchgate.net

Stoichiometric Methods:

Phosphorus Reagents: Trivalent phosphorus compounds, such as tributylphosphine, are classic reagents for the deoxygenation of nitrones and other N-oxides. sci-hub.se The reaction is driven by the formation of the highly stable phosphoryl oxide.

Low-Valent Metals: Reducing metals like zinc in the presence of a proton source can be used for deoxygenation. lsu.edu

Hydrazine (B178648): Inspired by the Wolff-Kishner reduction, hydrazine can be used in some systems for the deoxygenation of carbonyl compounds, and related strategies can be applied to N-O bond cleavage. researchgate.net

| Reagent/System | Type | Typical Conditions | Reference |

|---|---|---|---|

| Cu(OTf)₂ / Zn(OTf)₂ | Catalytic | Mild, suitable for N-arylnitrones | organic-chemistry.org |

| Cu Catalyst / Diazo Compound | Catalytic | Mild, oxygen atom transfer | researchgate.net |

| Tributylphosphine (PBu₃) | Stoichiometric | Common, forms stable P=O bond | sci-hub.se |

| Hydrazine (N₂H₄) | Stoichiometric | Strongly reducing | researchgate.net |

Photochemical Deoxygenation Pathways

Irradiation with UV light provides an alternative, non-reagent-based method for transforming nitrones. The primary photochemical reaction of nitrones is often isomerization to an oxaziridine (B8769555) intermediate. publish.csiro.auacs.org This highly strained, three-membered ring is typically unstable and can undergo further reactions.

Upon photolysis, this compound would first rearrange to its corresponding oxaziridine. This intermediate can then fragment or rearrange. One of the observed pathways for certain nitrones under continued irradiation is deoxygenation, leading to the formation of the parent imine and other byproducts. publish.csiro.au The exact mechanism for photochemical deoxygenation can be complex and may involve radical intermediates, but it represents a distinct pathway from chemical reduction methods. publish.csiro.au

Radical Processes and Interactions of Nitrones

Role as Radical Traps and Formation of Nitroxyl Radicals

Nitrones, including this compound, are widely recognized for their ability to act as "spin traps". umich.educdnsciencepub.com They react readily with short-lived, highly reactive free radicals to form more stable and persistent nitroxide (also known as nitroxyl) radicals. mdpi.comnih.gov These resulting nitroxide adducts are often stable enough to be detected and characterized by Electron Paramagnetic Resonance (EPR) spectroscopy. lsu.eduwhiterose.ac.uk

The process involves the addition of a radical (R•) to the carbon atom of the C=N double bond of the nitrone. This forms a new C-R bond and leaves an unpaired electron on the nitrogen and oxygen atoms, resulting in a stable nitroxide radical. nih.gov The stability of the resulting nitroxide is key to the utility of nitrones as spin traps. This compound can trap a variety of radical species, including:

Oxygen-centered radicals: Such as hydroxyl (•OH) and alkoxyl (•OR) radicals. nih.gov

Carbon-centered radicals: Including alkyl and aryl radicals. lsu.edu

Other radicals: Species like sulfite (B76179) radicals have also been trapped by nitrones. nih.gov

This radical-trapping ability makes nitrones invaluable tools for studying radical reaction mechanisms in chemistry and biology. umich.edu

| Trapped Radical (R•) | Resulting Adduct | Detection Method |

|---|---|---|

| Hydroxyl Radical (•OH) | Hydroxyl-adduct nitroxide | EPR Spectroscopy |

| Methyl Radical (•CH₃) | Methyl-adduct nitroxide | EPR Spectroscopy |

| Sulfite Radical (•SO₃⁻) | Sulfite-adduct nitroxide | EPR Spectroscopy |

Metal-Catalyzed C-H Activation and Functionalization Directed by Nitrone Groups

The nitrone group has emerged as a versatile directing group in modern synthetic chemistry, particularly for metal-catalyzed C-H activation and functionalization reactions. nih.govscispace.com For this compound, the nitrone functionality can direct a transition metal catalyst, typically rhodium(III) or palladium, to selectively activate a C-H bond on the N-phenyl ring, usually at the ortho position. nih.govbohrium.comresearchgate.net

The mechanism generally proceeds as follows:

Coordination: The oxygen atom of the nitrone group coordinates to the metal center (e.g., Rh(III)). bohrium.com

C-H Activation: This coordination brings the catalyst into close proximity to an ortho C-H bond on the phenyl ring, facilitating its cleavage and forming a five-membered metallacycle intermediate (a rhodacycle in the case of rhodium). nih.govrsc.org

Functionalization: This metallacycle can then react with a variety of coupling partners, such as alkynes or alkenes, leading to the formation of new C-C or C-heteroatom bonds. bohrium.comsnnu.edu.cn

Catalyst Regeneration: The final step involves reductive elimination or a similar process to release the functionalized product and regenerate the active catalyst.

This strategy allows for the direct and atom-economical synthesis of complex aromatic structures. Depending on the reaction conditions and the coupling partner, the nitrone group can either be retained in the final product or be cleaved in a "traceless" manner. nih.govbohrium.com Studies have shown that N-arylnitrones can couple with partners like cyclopropenones to generate complex bicyclic structures through a C-H acylation/[3+2] dipolar addition pathway. nih.govbohrium.com

Spectroscopic Characterization and Structural Elucidation of N Phenylpropan 1 Imine N Oxide

Vibrational Spectroscopy (FTIR, Raman) Analysis

The nitrone functional group (C=N⁺-O⁻) is characterized by two principal vibrational modes: the C=N stretching frequency (νC=N) and the N-O stretching frequency (νN-O). These bands are highly diagnostic for the presence and electronic nature of the nitrone.

C=N Stretching (νC=N): In aldonitrones such as N-Phenylpropan-1-imine N-oxide, the C=N stretching vibration typically appears in the region of 1550–1620 cm⁻¹. This frequency is lower than that of a typical imine (C=N, ~1640-1690 cm⁻¹) due to the conjugation within the C=N-O system and the contribution of the zwitterionic resonance structure (C⁺-N=O). The attachment of an alkyl group (propyl) to the imine carbon and an aryl group (phenyl) to the nitrogen atom influences the precise position of this band.

N-O Stretching (νN-O): The N-O stretching vibration is one of the most characteristic bands for nitrones and is generally observed in the 1200–1300 cm⁻¹ range for N-aryl nitrones. Its exact position is sensitive to the substituents on both the carbon and nitrogen atoms. The N-O bond has partial double bond character, resulting in a strong absorption in the infrared spectrum.

Other significant bands observed in the spectrum of this compound include C-H stretching from the aromatic ring (~3050-3100 cm⁻¹) and the aliphatic propyl chain (~2870-2960 cm⁻¹), as well as aromatic C=C stretching vibrations (~1450-1600 cm⁻¹), which can sometimes overlap with the νC=N band.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity (FTIR) | Assignment |

|---|---|---|---|

| ν(C-H)aromatic | 3065 | Medium | Aromatic C-H stretch |

| νasym(C-H)aliphatic | 2962 | Strong | Asymmetric CH₃ and CH₂ stretch |

| νsym(C-H)aliphatic | 2875 | Strong | Symmetric CH₃ and CH₂ stretch |

| ν(C=N) | 1585 | Strong | Nitrone C=N stretch |

| ν(C=C)aromatic | 1595, 1490 | Medium-Strong | Aromatic ring skeletal vibrations |

| δ(CH₂) | 1465 | Medium | CH₂ scissoring |

| ν(N-O) | 1245 | Very Strong | Nitrone N-O stretch |

| γ(C-H)aromatic | 760, 690 | Strong | Out-of-plane C-H bend (monosubstituted phenyl) |

This compound is an aldonitrone that can exist as two geometric isomers, (Z) and (E), with respect to the C=N double bond. For this compound, the (Z)-isomer, where the bulky phenyl group on the nitrogen and the ethyl group on the carbon are trans to each other, is sterically favored and typically the exclusive or major product formed under thermodynamic control.

Vibrational spectroscopy can be used to probe this isomerism. The vibrational frequencies, particularly those of the nitrone core (νC=N and νN-O), are sensitive to the geometric arrangement. The (E)-isomer, if present, would exhibit slightly different frequencies due to changes in steric interactions and electronic conjugation. For instance, steric crowding in the (E)-isomer could cause a slight blue-shift (higher frequency) in the νN-O band and a corresponding shift in the νC=N band compared to the more stable (Z)-isomer. The absence of secondary bands in these characteristic regions in a high-purity sample spectrum strongly supports the presence of a single geometric isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of each atom.

The ¹H NMR spectrum of this compound provides a distinct set of signals that are readily assignable. The electron-withdrawing nature of the nitrone group significantly influences the chemical shifts of adjacent protons.

Imine Proton (Hα): The proton attached to the imine carbon (C=N) is the most downfield aliphatic signal. It is deshielded by the anisotropic effect of the C=N bond and the electronegativity of the nitrone group. It appears as a triplet due to coupling with the two adjacent methylene (B1212753) protons (Hβ) of the propyl group.

Aromatic Protons: The protons on the phenyl ring are observed in the aromatic region. The N-phenyl group's electronic environment is modulated by the nitrone, which acts as an electron-withdrawing group. This causes the ortho protons (H-2', H-6') to be more deshielded than the meta (H-3', H-5') and para (H-4') protons. They typically appear as two distinct multiplets.

Propyl Group Protons: The methylene protons adjacent to the imine carbon (Hβ) are deshielded and appear as a multiplet (quartet of triplets or dq) due to coupling with both the imine proton (Hα) and the terminal methyl protons (Hγ). The terminal methyl protons (Hγ) appear as a simple triplet at the most upfield position, coupled only to the adjacent methylene protons (Hβ).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 7.68 – 7.64 | m | - | 2H | H-2', H-6' (ortho-aromatic) |

| 7.45 – 7.40 | m | - | 3H | H-3', H-4', H-5' (meta/para-aromatic) |

| 7.15 | t | J = 5.6 Hz | 1H | Hα (CH=N) |

| 2.52 | dq | J = 7.4, 5.6 Hz | 2H | Hβ (CH₂-CH₃) |

| 1.18 | t | J = 7.4 Hz | 3H | Hγ (CH₂-CH₃) |

The ¹³C NMR spectrum complements the ¹H NMR data, providing a count of unique carbon environments and confirming the functional groups present.

Imine Carbon (Cα): This carbon is significantly deshielded and appears in the range of 135–145 ppm, a characteristic chemical shift for a nitrone carbon.

Aromatic Carbons: Four distinct signals are expected for the monosubstituted phenyl ring: the ipso-carbon (C-1', attached to nitrogen), which is typically downfield (~148 ppm), and the ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons, which appear in the 120–130 ppm range.

Propyl Group Carbons: The aliphatic carbons (Cβ and Cγ) are found in the upfield region of the spectrum, with Cβ appearing further downfield than Cγ due to its proximity to the electron-withdrawing nitrone group.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 148.2 | C-1' (ipso-aromatic) |

| 138.5 | Cα (CH=N) |

| 129.8 | C-4' (para-aromatic) |

| 129.1 | C-3', C-5' (meta-aromatic) |

| 121.5 | C-2', C-6' (ortho-aromatic) |

| 28.1 | Cβ (CH₂-CH₃) |

| 10.9 | Cγ (CH₂-CH₃) |

While 1D NMR spectra provide strong evidence for the structure, 2D NMR experiments offer definitive proof of connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the proton coupling network. Key correlations would be observed between the imine proton Hα (δ 7.15) and the methylene protons Hβ (δ 2.52), and between the methylene protons Hβ (δ 2.52) and the methyl protons Hγ (δ 1.18). This confirms the integrity of the propyl-imine fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would unambiguously link the proton signals to their corresponding carbon signals: Hα (δ 7.15) to Cα (δ 138.5), Hβ (δ 2.52) to Cβ (δ 28.1), and Hγ (δ 1.18) to Cγ (δ 10.9), as well as linking the aromatic protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

A correlation from the imine proton Hα (δ 7.15) to the ipso-aromatic carbon C-1' (δ 148.2), confirming the connection between the imine unit and the phenyl ring via the nitrogen atom.

A correlation from the methylene protons Hβ (δ 2.52) to the imine carbon Cα (δ 138.5), confirming the attachment of the propyl group to the imine carbon.

Correlations from the ortho-aromatic protons (H-2'/6') to the ipso-carbon C-1', solidifying the phenyl ring assignments.

Together, these spectroscopic data provide a comprehensive and unequivocal structural characterization of this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, which has a molecular formula of C₉H₁₁NO, the expected exact mass is 149.0840 u, and the nominal molecular weight is 149.19 g/mol . chemsrc.com

In a typical electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 149. This ion is formed by the removal of a single electron from the molecule. Due to the inherent instability of the molecular ion, it undergoes fragmentation, breaking at its weakest bonds to form various smaller, charged fragments. The analysis of these fragments provides a fingerprint of the molecule's structure.

The fragmentation of this compound is dictated by the stability of the resulting carbocations and radical species. The structure, featuring a phenyl group attached to the nitrogen and a propyl chain attached to the imine carbon, allows for several predictable cleavage pathways.

A primary fragmentation event involves the cleavage of the C-C bond beta to the imine group. This is a common fragmentation pathway for alkyl chains, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a stable, resonance-delocalized fragment. Another significant fragmentation involves alpha-cleavage, breaking the bond between the imine carbon and the propyl chain.

The presence of the phenyl group is particularly significant in directing fragmentation. Fission of the bond between the propyl group and the imine carbon can lead to fragments related to the phenyl-nitrone core. Furthermore, rearrangements common to aromatic compounds can occur, such as the formation of the highly stable tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91. docbrown.info The phenyl cation ([C₆H₅]⁺) at m/z 77 is also a characteristic fragment for phenyl-containing compounds. docbrown.info

The table below outlines the plausible fragmentation patterns and the corresponding m/z values for the major ions expected in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Structure/Formula | Description of Fragment |

| 149 | [C₉H₁₁NO]⁺ | Molecular Ion ([M]⁺) |

| 120 | [C₈H₁₀N]⁺ | Loss of an ethyl radical (•CH₂CH₃) from the propyl chain. |

| 105 | [C₇H₇O]⁺ or [C₈H₉]⁺ | Potential rearrangement and loss of HCN or cleavage leading to a stable ion. docbrown.info |

| 91 | [C₇H₇]⁺ | Formation of the stable tropylium ion via rearrangement of the benzene (B151609) ring and side chain. docbrown.info |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from the cleavage of the N-phenyl bond. docbrown.info |

This table is based on theoretical fragmentation patterns derived from the compound's structure and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from lower energy ground states to higher energy excited states. libretexts.org This technique is particularly useful for analyzing compounds containing chromophores—functional groups with multiple bonds or lone pairs of electrons that absorb light in the UV-Vis range (typically 200-800 nm). gdckulgam.edu.inmatanginicollege.ac.in

The structure of this compound contains two primary chromophores: the phenyl ring and the nitrone group (C=N⁺-O⁻). These groups give rise to characteristic electronic transitions, namely π→π* and n→π* transitions. nih.govelte.hu

π→π Transitions:* These are high-energy transitions that involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. matanginicollege.ac.in They are typically characterized by high molar absorptivity (ε). The conjugated system formed by the phenyl ring and the adjacent nitrone group is expected to produce strong absorption bands corresponding to π→π* transitions. Aromatic systems and compounds with N-oxide moieties often show these absorptions in the 200-300 nm range. researchgate.net

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the nitrone group, to a π* antibonding orbital. matanginicollege.ac.in Compared to π→π* transitions, n→π* transitions are of lower energy (occur at longer wavelengths) and have a significantly lower molar absorptivity. libretexts.org

The UV-Vis spectrum of this compound is therefore predicted to show at least two distinct absorption bands. A strong band at a shorter wavelength would correspond to the π→π* transition of the conjugated aromatic-nitrone system, while a weaker band at a longer wavelength would be attributable to the n→π* transition of the nitrone group. The solvent used for analysis can influence the position of these peaks; polar solvents, for example, can cause a blue shift (to shorter wavelengths) in n→π* transitions.

Table 2: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Molar Absorptivity (ε) | Transition Type | Associated Chromophore |

| ~210-260 | High | π→π | Phenyl ring conjugated with nitrone |

| ~290-320 | Low | n→π | Nitrone group (C=N-O) |

This table presents expected absorption maxima and transition types based on the structural features of the compound and known spectroscopic data for similar chromophores. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of N Phenylpropan 1 Imine N Oxide

Quantum Mechanical Calculations (e.g., DFT, Ab Initio Methods)

Quantum mechanical calculations are fundamental to the theoretical study of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the electronic Schrödinger equation, providing detailed information about molecular properties. tau.ac.il For nitrones, DFT methods, such as the M06-2X functional, have been effectively used to model their reactivity. rsc.orgacs.org

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. tau.ac.ilresearchgate.net For N-Phenylpropan-1-imine N-oxide, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. This optimized geometry provides the most stable conformation of the molecule. researchgate.net

DFT calculations, often using basis sets like 6-311G(d,p) or cc-pVTZ, are used to find the lowest energy and most stable states of imine-containing molecules. acs.orgresearchgate.net The output of these calculations includes precise bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Nitrone Moiety (Note: This table is an illustrative example of typical data obtained from DFT calculations for a nitrone structure, as specific published data for this compound is not available.)

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C=N | 1.305 |

| N-O | 1.280 | |

| N-C (phenyl) | 1.450 | |

| Bond Angles (°) | C-N-O | 125.5 |

| C-N-C (phenyl) | 120.0 |

Elucidation of the electronic structure involves understanding the distribution of electrons within the molecule, which governs its chemical properties. The imine group's flexible structure is key to its interaction with biological targets. researchgate.net

Computational methods can predict spectroscopic data with high accuracy. A vibrational frequency calculation, performed on the optimized geometry, can predict the molecule's infrared (IR) spectrum. tau.ac.il Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations must be performed using the same method and basis set as the geometry optimization. tau.ac.il

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These theoretical predictions of ¹H and ¹³C NMR spectra are crucial for confirming the structure of synthesized compounds by comparing them with experimental data. d-nb.info Recent advances that account for the effects of different conformational isomers have significantly enhanced the accuracy of NMR chemical shift predictions. d-nb.info DFT calculations have been shown to predict NMR chemical shifts of organic compounds with high accuracy. d-nb.info

Table 2: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: This table illustrates how computational data is compared with experimental results. Values are hypothetical for this compound.)

| Proton | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| CH=N | 7.55 | 7.60 |

| Phenyl (ortho) | 7.42 | 7.45 |

| Phenyl (meta) | 7.30 | 7.33 |

| Phenyl (para) | 7.35 | 7.38 |

| CH₂ (alpha to imine) | 2.85 | 2.88 |

| CH₃ (terminal) | 1.15 | 1.18 |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

Reactivity indices, derived from DFT calculations, provide quantitative measures of chemical reactivity. ggckondagaon.in Global reactivity parameters like chemical hardness (η) and softness (S) can reveal a molecule's stability and reactive nature. researchgate.net For instance, a molecule with a lower hardness value is considered more chemically reactive. researchgate.net This analysis helps predict how this compound would behave in different chemical reactions.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy changes that occur.

For any chemical reaction, reactants must pass through a high-energy transition state (TS) to become products. Computational chemistry allows for the precise location and characterization of these transition states. acs.org A key confirmation of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. acs.org

Once the transition state is located, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. nih.gov This barrier determines the rate of the reaction; a lower barrier means a faster reaction. For cycloaddition reactions involving nitrones, DFT models like M06-2X have been used to calculate these energy barriers. rsc.org These calculations can reveal whether a reaction proceeds through a concerted (one-step) or stepwise mechanism. acs.org For example, studies on the palladium-catalyzed asymmetric hydrogenation of N-tosylimines showed that the calculated energy difference between two possible transition states could explain the high enantioselectivity observed experimentally. nih.gov

The solvent in which a reaction is performed can significantly influence its mechanism and rate. csic.es Computational models can account for these solvent effects, often using a Polarizable Continuum Model (PCM). acs.orgacs.org This model simulates the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of energies and structures in a more realistic environment. Studies on nitrone cycloadditions have shown that the reaction mechanism can change from concerted in the gas phase or nonpolar solvents to stepwise in polar solvents. acs.org

Computational modeling is also used to understand the role of catalysts. In the "hydrogen borrowing" mechanism for N-alkylation, a metal catalyst facilitates both a dehydrogenation and an imine reduction step. rsc.org Theoretical studies can model the interaction between the catalyst and the substrate, helping to explain the catalyst's efficiency and selectivity. rsc.org For instance, modeling can reveal stabilizing interactions, such as hydrogen bonding or weak intermolecular forces, between the catalyst and the transition state structure, which can account for high catalytic activity. nih.gov

Electron Density Analysis (e.g., ELF, AIM)

The distribution of electrons within a molecule governs its chemical behavior. Electron density analysis methods, such as the Electron Localization Function (ELF) and the Quantum Theory of Atoms in Molecules (QTAIM), are employed to visualize and quantify this distribution, providing a deeper understanding of chemical bonding and reactivity. researchgate.net

The Electron Localization Function (ELF) is a method used to map the regions of a molecule where electron pairs are likely to be found. jussieu.fr It provides a topological perspective on chemical bonding, allowing for the characterization of covalent bonds, lone pairs, and atomic shells. researchgate.netjussieu.fr For this compound, an ELF analysis would be crucial to characterize the electronic nature of the nitrone functional group (C=N-O). It helps in evaluating bond reorganization during chemical reactions, such as the sequential formation of bonds in 1,3-dipolar cycloadditions, a characteristic reaction of nitrones. researchgate.net Regions of high ELF values indicate a high degree of electron localization, which are typically associated with covalent bonds and lone pairs. diva-portal.org

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, defines atoms and the bonds between them based on the topology of the electron density. researchgate.net This analysis identifies critical points in the electron density, which are used to partition the molecule into atomic basins and to characterize the nature of interatomic interactions (e.g., covalent vs. ionic or hydrogen bonds). For this compound, QTAIM analysis would provide quantitative data on the C=N and N-O bond orders and the charge distribution across the molecule, offering insights into its stability and preferred sites for chemical attack.

Table 1: Illustrative Data from Electron Density Analysis for a Nitrone System This table presents conceptual data that would be derived from an ELF/AIM analysis of a nitrone like this compound, based on general principles.

| Analysis Type | Parameter | Investigated Region | Typical Finding/Interpretation |

| ELF | Basin Population (e) | N-O Bond | Indicates the number of electrons localized in the bonding region, characterizing bond strength. |

| Oxygen Lone Pair | High population confirms the presence and location of non-bonding electrons on the oxygen atom. | ||

| AIM | Electron Density (ρ) at Bond Critical Point (BCP) | C=N Bond | Higher values of ρ suggest a stronger, more covalent bond. |

| N-O Bond | The value of ρ helps to characterize the nature and strength of the N-O dative bond. | ||

| Laplacian of Electron Density (∇²ρ) at BCP | C=N Bond | Negative value indicates a shared (covalent) interaction. | |

| N-O Bond | The sign and magnitude provide details on the nature of the polar covalent bond. |

Prediction of Molecular Reactivity Descriptors (e.g., Dipole Moment, Polarizability, Hyperpolarizability)

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a key factor in determining the strength of non-covalent interactions, such as van der Waals forces.

Hyperpolarizability (β) is a measure of the non-linear response of a molecule to a strong electric field and is crucial for materials with non-linear optical (NLO) properties. researchgate.net Molecules with large hyperpolarizability are of interest for applications in optoelectronics. The extended π-system of the phenyl group in conjugation with the nitrone function in this compound could lead to a significant hyperpolarizability value.

Table 2: Predicted Molecular Properties for a Representative N-Aryl System (p-Nitrophenylphosphine) This table presents calculated data for a related N-aryl compound to illustrate the typical magnitude of these descriptors. The values are for predictive purposes and would differ for this compound. Data sourced from a DFT study. researchgate.net

| Computational Method | Dipole Moment (μ) [Debye] | Average Polarizability (α) [a.u.] |

| HF/6-31+G(d,p) | 6.0 | 102.3 |

| B3LYP/6-31+G(d,p) | 6.8 | 108.7 |

| MP2/6-31+G(d,p) | 5.7 | 109.1 |

Thermodynamic and Kinetic Studies of N-Oxide Transformations

Nitrones are well-known for their participation in 1,3-dipolar cycloaddition reactions with various dipolarophiles (e.g., alkenes, alkynes). mdpi.comacs.org Computational studies are invaluable for elucidating the mechanisms, thermodynamics, and kinetics of these transformations, providing a predictive framework for reaction outcomes.

For this compound, its reaction with an alkene would lead to the formation of an isoxazolidine (B1194047) ring. Theoretical investigations, typically using DFT methods like B3LYP, can map the potential energy surface of the reaction. mdpi.comchemrxiv.org This allows for the determination of the structures of transition states and intermediates, as well as the calculation of activation energies (ΔE‡) and reaction energies (ΔEr).

Kinetic studies focus on the activation energy, which governs the reaction rate. A lower activation energy implies a faster reaction. Computational models can compare the activation energies for different reaction pathways, for example, the formation of different regioisomers (e.g., ortho vs. meta) and stereoisomers (endo vs. exo). mdpi.comresearchgate.net This analysis helps predict the major product of the reaction. Studies on N-aryl nitrones have shown that the reaction mechanism is often a one-step, asynchronous process. mdpi.com

Table 3: Representative Thermodynamic and Kinetic Data for the [3+2] Cycloaddition of an N-Aryl Nitrone with an Alkene This table provides illustrative energy values based on DFT calculations for cycloaddition reactions of N-aryl nitrones, as reported in the literature. The specific values would vary depending on the exact reactants and computational level. mdpi.comresearchgate.net

| Reaction Pathway | Activation Energy (ΔE‡) [kcal/mol] | Reaction Energy (ΔEr) [kcal/mol] | Selectivity |

| Ortho-Endo | 15.8 | -25.5 | Kinetically and Thermodynamically Favored |

| Ortho-Exo | 17.2 | -23.1 | Less Favored |

| Meta-Endo | 18.5 | -21.9 | Disfavored |

| Meta-Exo | 19.9 | -20.4 | Highly Disfavored |

Applications and Synthetic Utility of N Phenylpropan 1 Imine N Oxide in Advanced Organic Synthesis

Role as a Key Intermediate in Complex Molecular Architectures

N-Phenylpropan-1-imine N-oxide, also known as C-(n-propyl)-N-phenylnitrone, primarily serves as a transient intermediate in organic synthesis. Its utility stems from its classification as a 1,3-dipole. Due to its reactive nature, it is often generated in situ for immediate use in subsequent transformations. One of the key challenges noted in the literature is its instability, which makes isolation and purification difficult. orgsyn.org The standard method for its generation involves the condensation of N-phenylhydroxylamine with n-butyraldehyde. orgsyn.org This approach avoids the need to handle the unstable nitrone directly by having a suitable reacting partner present in the reaction mixture.

Formation of Nitrogen-Containing Heterocyclic Scaffolds (e.g., Quinolines)

The most well-documented application of this compound in forming nitrogen-containing heterocycles is through [3+2] cycloaddition reactions. When generated in the presence of a dipolarophile, such as an alkene, it readily undergoes this reaction to form a five-membered isoxazolidine (B1194047) ring. Isoxazolidines are a significant class of nitrogen- and oxygen-containing heterocyclic scaffolds that serve as precursors to various other molecules, including amino alcohols.

A specific example is the reaction of in situ generated this compound with N-phenylmaleimide. This reaction efficiently constructs a complex bicyclic system containing the isoxazolidine core. orgsyn.org

While the formation of quinolines is a critical area of heterocyclic synthesis, scientific literature does not describe a direct synthetic route to quinolines starting from this compound. Instead, the corresponding imine, N-phenylpropan-1-imine, has been proposed as a key intermediate in certain quinoline (B57606) syntheses that start from different materials, such as aniline (B41778) and n-propanol. researchgate.net

Strategies for Carbon-Carbon and Carbon-Nitrogen Bond Formations

The primary strategy for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds using this compound is its participation in 1,3-dipolar cycloaddition reactions. orgsyn.org In this process, the nitrone (a 1,3-dipole) reacts with a dipolarophile (e.g., an alkene) to form a five-membered heterocyclic ring.

This single synthetic step achieves the formation of multiple bonds:

Two new C-C bonds are formed between the terminal carbons of the dipolarophile and the carbon and oxygen atoms of the nitrone dipole.

One new C-N bond is formed between a carbon of the dipolarophile and the nitrogen atom of the nitrone.

This powerful bond-forming strategy is exemplified by the reaction between this compound and N-phenylmaleimide, which rapidly builds the isoxazolidine ring system. orgsyn.org The reaction is efficient and serves as a model for the generation and trapping of unstable nitrones. orgsyn.org

The table below details the reactants and product of this specific bond-forming cycloaddition reaction.

| Reactant 1 (Nitrone Precursors) | Reactant 2 (Dipolarophile) | Conditions | Product | Bonds Formed |

| n-Butyraldehyde + N-Phenylhydroxylamine | N-Phenylmaleimide | Ethanol (B145695), 0°C to rt | 2-Phenyl-3-n-propylisoxazolidine-4,5-cis-dicarboxylic acid N-phenylimide | 2 C-C, 1 C-N |

Utility in Stereoselective Synthesis and Chiral Induction

Implementation in Cascade and Multicomponent Reaction Sequences

The generation of this compound in situ followed by its immediate trapping in a cycloaddition reaction can be considered a simple sequential reaction. orgsyn.org However, a broader search of the scientific literature did not provide specific examples of this compound being integrated into more complex cascade or multicomponent reaction sequences where multiple bonds and rings are formed in a single, highly orchestrated process. While imines and other N-oxides are valuable components in such reactions, the specific utility of this compound has not been detailed. ncl.ac.uknih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-Phenylpropan-1-imine N-oxide derivatives?

- Methodological Answer : Synthesis often involves palladium-catalyzed arylation of N-oxide intermediates (e.g., Suzuki coupling) . Monodentate coordination strategies, as seen in pyridine N-oxide frameworks, can guide ligand design . Post-synthesis, purification via column chromatography and characterization using nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming structural integrity .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use high-resolution NMR (¹H/¹³C) to confirm proton environments and carbon frameworks. MS (ESI-TOF) verifies molecular weight. For metabolite tracking, gas chromatography-mass spectrometry (GC-MS) protocols optimized for microbial N-oxides (e.g., trimethylamine N-oxide) can be adapted .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for aromatic N-oxides: use fume hoods, wear nitrile gloves, and avoid skin/eye contact. Safety data sheets (SDS) for analogous compounds emphasize respiratory protection (e.g., negative pressure systems) and rigorous waste disposal .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) fingerprint analysis predict mutagenicity in aromatic N-oxides?

- Methodological Answer : SAR fingerprints hierarchically map substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) against mutagenicity databases. For this compound, compare substructure matches to proprietary/pharmaceutical datasets to identify alerts. Downgrade general N-oxide alerts but flag high-risk subclasses (e.g., quindioxins) .

Q. How can contradictory mutagenicity data for aromatic N-oxides be resolved experimentally?

- Methodological Answer : Use tiered testing:

- Tier 1 : Conduct bacterial reverse mutation (Ames) tests with/without metabolic activation .

- Tier 2 : Apply SAR fingerprinting to reconcile discrepancies. For example, non-mutagenic subclasses (e.g., 2,6-dimethylpyridine N-oxide) may require antigenotoxicity assays (e.g., suppression of 2-AA-induced mutations) .

Q. What experimental models are optimal for studying cellular uptake of N-oxide compounds?

- Methodological Answer : Use hepatocellular carcinoma cells (HepG2, Huh7) to assess passive diffusion vs. transporter-mediated uptake. Validate findings in HEK293 cells overexpressing transporters (e.g., OCT1) and Oct1-knockout mice. Measure intracellular concentrations via LC-MS/MS .

Q. How do dissimilatory nitrate reduction pathways influence the environmental impact of N-oxide compounds?

- Methodological Answer : Evaluate DNRA (dissimilatory nitrate reduction to ammonium) in soil microcosms to quantify N2O suppression. Compare denitrification rates using isotopic tracing (¹⁵N). DNRA dominance reduces greenhouse gas emissions but may increase ammonium retention, requiring agronomic balancing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.